molecular formula C8H12F2N4 B13057473 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13057473
M. Wt: 202.20 g/mol
InChI Key: XUGRQNJZSWSTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a fluorinated compound with a unique structure that includes a cyclopentyl ring substituted with two fluorine atoms and a triazole ring

Preparation Methods

The synthesis of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring is synthesized and then fluorinated to introduce the difluoro substituents.

    Attachment of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling of the two fragments: The difluorocyclopentyl and triazole fragments are coupled using appropriate reagents and conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine: This compound has a pyrazole ring instead of a triazole ring.

    N-({1-[(3,3-Difluorocyclopentyl)methyl]cyclopentyl}methyl)cyclopropanamine: This compound includes a cyclopropane ring in its structure.

The uniqueness of this compound lies in its specific combination of a difluorocyclopentyl group and a triazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the difluorocyclopentyl group is significant as it may influence the compound's biological interactions and pharmacokinetics.

Anticancer Activity

Research has shown that triazole derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines. A study highlighted that 1,2,4-triazole derivatives demonstrate significant antiproliferative effects through mechanisms such as inhibiting angiogenesis and inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell Lines TestedIC50 (µM)Mechanism of Action
This compoundMCF-7, HeLaTBDInhibition of tubulin polymerization
3-amino-1,2,4-triazoleA549, HCT11615.6Induction of apoptosis
5-aryl-3-phenylamino-1,2,4-triazolePC312.8Antiangiogenic activity

Antimicrobial Activity

Triazoles have also been recognized for their antimicrobial properties. In particular, studies indicate that derivatives like 1H-1,2,3-triazoles exhibit activity against a range of bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganisms TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureusTBDDisruption of cell wall synthesis
Ethyl [3-(4-chlorophenyl)-5-oxo...Enterobacter aerogenes32 µg/mLNucleic acid synthesis inhibition

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives against tumor cell lines and microbial pathogens. The study found that modifications to the triazole core significantly affected both anticancer and antimicrobial efficacy. Specifically, the introduction of bulky groups like difluorocyclopentyl enhanced the overall potency against selected cancer types .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating cancers and infections resistant to conventional therapies. Its unique structure may provide a scaffold for developing novel therapeutic agents targeting multiple biological pathways.

Properties

Molecular Formula

C8H12F2N4

Molecular Weight

202.20 g/mol

IUPAC Name

1-[(3,3-difluorocyclopentyl)methyl]triazol-4-amine

InChI

InChI=1S/C8H12F2N4/c9-8(10)2-1-6(3-8)4-14-5-7(11)12-13-14/h5-6H,1-4,11H2

InChI Key

XUGRQNJZSWSTOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN2C=C(N=N2)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.